

A Comprehensive Technical Guide to the Spectroscopic Data of Bis(trifluoromethylsulphonyl)methane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Bis(trifluoromethylsulphonyl)methane
ne

Cat. No.: B1329319

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for **Bis(trifluoromethylsulphonyl)methane**, a compound of significant interest in various chemical research and development fields. This document compiles available spectroscopic information, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presented in a structured format for clarity and ease of comparison. Detailed experimental protocols and visual diagrams of key processes are also included to support researchers in their analytical endeavors.

Compound Identification

Property	Value
Chemical Name	Bis(trifluoromethylsulphonyl)methane
Synonyms	Methane, bis[(trifluoromethyl)sulfonyl]--; Ditriflylmethane
Molecular Formula	C ₃ H ₂ F ₆ O ₄ S ₂
Molecular Weight	280.17 g/mol
CAS Number	428-76-2

Spectroscopic Data Summary

The following sections present a summary of the available quantitative spectroscopic data for **Bis(trifluoromethylsulphonyl)methane**.

Detailed, experimentally verified NMR spectra for **Bis(trifluoromethylsulphonyl)methane** are not widely published in publicly accessible literature. However, based on the chemical structure, the expected signals are summarized below.

Table 1: Predicted NMR Spectroscopic Data for **Bis(trifluoromethylsulphonyl)methane**

Nucleus	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
¹ H NMR	~5.0 - 6.0	Singlet	-	CH ₂
¹³ C NMR	~118	Quartet	¹ J _{CF} ≈ 320	CF ₃
~60	Singlet	-	CH ₂	
¹⁹ F NMR	~ -78	Singlet	-	CF ₃

Note: The predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary depending on the solvent and other experimental conditions.

The IR spectrum of **Bis(trifluoromethylsulphonyl)methane** is characterized by strong absorptions corresponding to the sulfonyl and trifluoromethyl groups.

Table 2: Key Infrared (IR) Absorption Bands for **Bis(trifluoromethylsulphonyl)methane**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~1350 - 1400	Strong	Asymmetric SO ₂ stretch
~1150 - 1200	Strong	Symmetric SO ₂ stretch
~1200 - 1300	Strong	C-F stretch
~2900 - 3000	Weak	C-H stretch

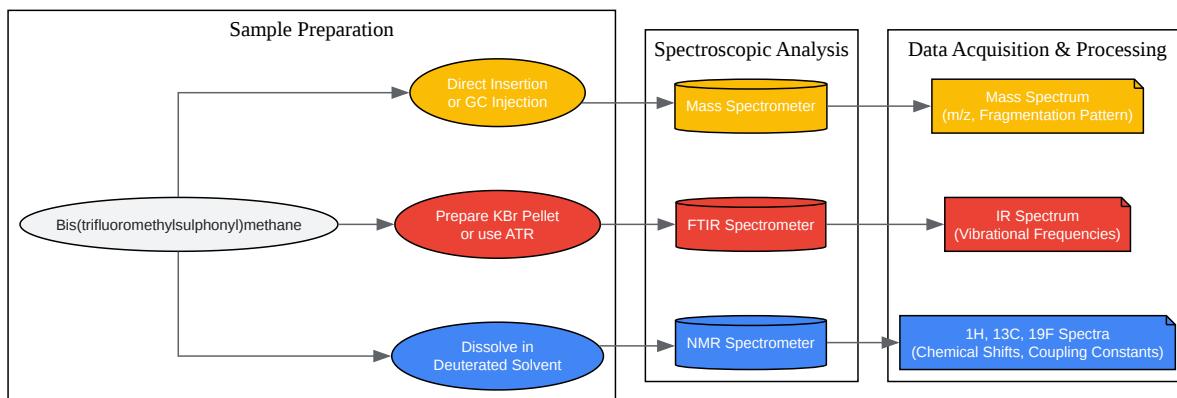
Mass spectrometry data from electron ionization (EI) reveals a characteristic fragmentation pattern for **Bis(trifluoromethylsulphonyl)methane**. The molecular ion peak is often weak or absent due to the lability of the molecule under EI conditions.

Table 3: Mass Spectrometry Data for **Bis(trifluoromethylsulphonyl)methane**

m/z	Relative Intensity (%)	Assignment
280	Low	[M] ⁺
131	High	[M - CF ₃ SO ₂] ⁺
117	High	[CF ₃ SO ₂] ⁺
69	High	[CF ₃] ⁺

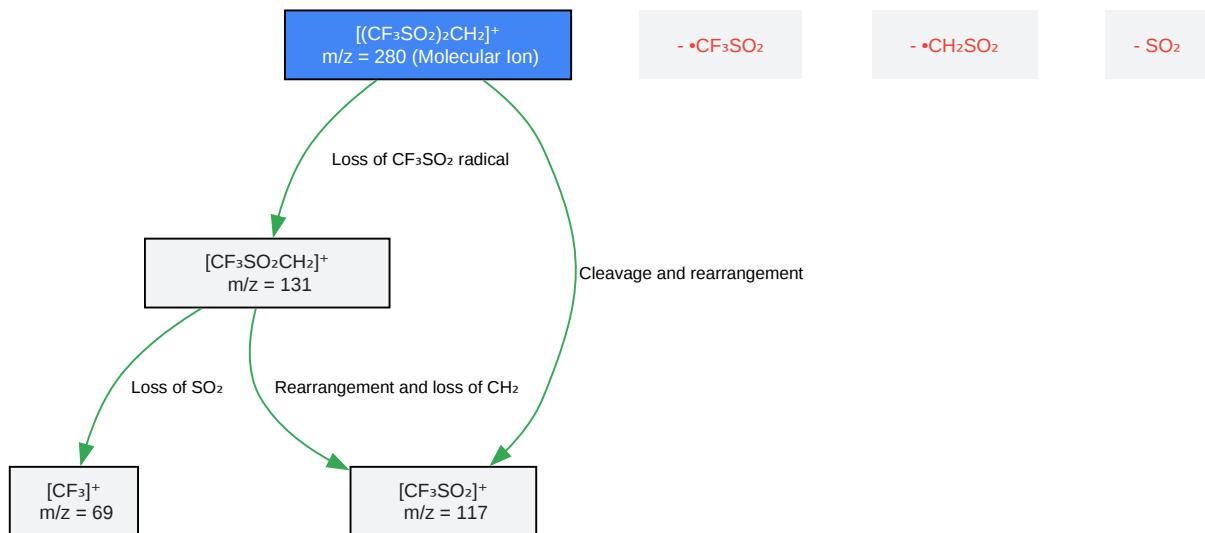
Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These should be adapted and optimized for the specific instrumentation and laboratory conditions.


- Sample Preparation: Dissolve approximately 10-20 mg of **Bis(trifluoromethylsulphonyl)methane** in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- ¹H NMR Acquisition:

- Acquire a standard one-dimensional proton spectrum.
- Typical parameters: spectral width of 10-15 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Typical parameters: spectral width of 200-250 ppm, pulse angle of 45°, relaxation delay of 2-5 seconds.
- ^{19}F NMR Acquisition:
 - Acquire a proton-decoupled ^{19}F spectrum.
 - Use an appropriate fluorine reference standard (e.g., CFCl_3).
 - Typical parameters: wide spectral width to accommodate the large chemical shift range of fluorine.
- Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
- Sample Preparation (ATR):
 - Place a small amount of the solid **Bis(trifluoromethylsulphonyl)methane** directly onto the ATR crystal.
 - Ensure good contact between the sample and the crystal by applying pressure with the anvil.
- Sample Preparation (KBr Pellet):
 - Grind a small amount of the sample with dry KBr powder in an agate mortar and pestle.
 - Press the mixture into a thin, transparent pellet using a hydraulic press.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

- Data Acquisition:
 - Record a background spectrum of the empty sample compartment or the clean ATR crystal.
 - Place the sample in the spectrometer and record the sample spectrum.
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
- Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
- Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.
- Mass Analysis: Scan a mass range appropriate for the compound and its expected fragments (e.g., m/z 40-350).
- Detection: The ions are detected, and their abundance is recorded as a function of their mass-to-charge ratio.
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion (if present) and the major fragment ions.


Visualizations

The following diagrams illustrate key experimental workflows and logical relationships relevant to the spectroscopic analysis of **Bis(trifluoromethylsulphonyl)methane**.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of **Bis(trifluoromethylsulphonyl)methane**.

[Click to download full resolution via product page](#)

Caption: Plausible fragmentation pathway of **Bis(trifluoromethylsulphonyl)methane** in Mass Spectrometry.

- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Spectroscopic Data of Bis(trifluoromethylsulphonyl)methane]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1329319#spectroscopic-data-nmr-ir-mass-spec-of-bis-trifluoromethylsulphonyl-methane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com